molecular formula C7H14N2O2 B2607201 3-(2-Hydroxyethyl)-1-methylpiperazin-2-one CAS No. 1544437-86-6

3-(2-Hydroxyethyl)-1-methylpiperazin-2-one

Cat. No.: B2607201
CAS No.: 1544437-86-6
M. Wt: 158.201
InChI Key: DJWRRUMPQDQNQZ-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-1-methylpiperazin-2-one is a heterocyclic organic compound that features a piperazine ring substituted with a hydroxyethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-1-methylpiperazin-2-one typically involves the reaction of 1-methylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the piperazine nitrogen on the ethylene oxide, leading to the formation of the hydroxyethyl group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-1-methylpiperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of functionalized piperazine derivatives .

Scientific Research Applications

Medicinal Chemistry

3-(2-Hydroxyethyl)-1-methylpiperazin-2-one has been explored as a potential scaffold for developing new pharmacological agents. Its structural properties allow it to interact with various biological targets, making it useful in drug design.

  • Case Study: GSK-3 Inhibition
    Research indicates that derivatives of piperazine, including this compound, exhibit inhibitory activity against glycogen synthase kinase 3 (GSK-3), which is implicated in several diseases such as Alzheimer's and diabetes . The compound was tested in cellular models, demonstrating significant inhibition of GSK-3 activity.

Biochemical Assays

The compound serves as a ligand in biochemical assays, particularly in studies involving enzyme mechanisms. Its ability to form hydrogen bonds enhances its interaction with enzymes and receptors.

  • Application Example : In vitro assays have shown that compounds similar to this compound can inhibit the uptake of cyclic guanosine monophosphate (cGMP) in cellular models, suggesting its potential role in regulating intracellular signaling pathways .

Industrial Uses

In industrial chemistry, this compound is utilized in the production of polymers and resins due to its reactive functional groups. It acts as a building block for synthesizing more complex materials.

Application AreaDetails
Medicinal ChemistryDevelopment of GSK-3 inhibitors
Biochemical AssaysLigand for enzyme studies
Industrial ChemistryBuilding block for polymers

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the piperazine ring can interact with hydrophobic pockets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxyethyl)-1-methylpiperazin-2-one is unique due to the presence of both the hydroxyethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

3-(2-Hydroxyethyl)-1-methylpiperazin-2-one is a heterocyclic organic compound with the chemical formula C₇H₁₄N₂O₂. Its structure features a piperazine ring substituted with hydroxyl and methyl groups, which contributes to its diverse biological activities. This article presents a detailed examination of the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly in modulating enzymatic functions and interacting with various biological targets such as receptors and enzymes. This interaction can influence cellular processes, making it a candidate for further pharmacological studies.

The compound's mechanism of action involves:

  • Binding to Enzymes/Receptors: It may interact with specific enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways.
  • Influence on Cellular Processes: By affecting enzymatic activity, it can alter metabolic pathways associated with various diseases, including mental health disorders.

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxicity of this compound have shown promising results. For instance:

  • In vitro Studies: The compound has been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.
  • IC50 Values: While specific IC50 values for this compound are not extensively documented, related piperazine derivatives have shown significant anticancer activity with IC50 values in the micromolar range.

Case Studies

  • Study on Piperazine Derivatives:
    • A study highlighted the antiproliferative effects of piperazine derivatives on human cancer cell lines. Although this compound was not the primary focus, the findings suggest that similar compounds can inhibit cell proliferation effectively .
  • Potential Applications in Drug Development:
    • The compound is being explored as a potential lead in drug development targeting specific biological pathways associated with mental health disorders. Ongoing research aims to elucidate its binding affinities and mechanisms .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)References
This compoundAntidepressant potentialNot specified
Piperazine Derivative AAnticancer activity5-20
Piperazine Derivative BAntipsychotic properties10-30

Properties

IUPAC Name

3-(2-hydroxyethyl)-1-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9-4-3-8-6(2-5-10)7(9)11/h6,8,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWRRUMPQDQNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544437-86-6
Record name 3-(2-hydroxyethyl)-1-methylpiperazin-2-one
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